1H-Benzimidazole-2-carboxylic acid dihydrate
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Overview
Description
1H-Benzimidazole-2-carboxylic acid dihydrate is a chemical compound with the molecular formula C8H6N2O2·2H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions .
Industrial Production Methods: Industrial production of 1H-Benzimidazole-2-carboxylic acid dihydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the dihydrate form .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carboxylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole-2-carboxylic acid dihydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylic acid dihydrate involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its structural similarity to purine allows it to interfere with nucleic acid synthesis, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
- 1H-Benzimidazole-2-carboxylic acid monohydrate
- 5-Benzimidazolecarboxylic acid
- 1H-Benzimidazole-2-carbaldehyde
- 2-Aminobenzimidazole
- 6-Bromo-1H-benzimidazole
Uniqueness: 1H-Benzimidazole-2-carboxylic acid dihydrate is unique due to its specific hydration state, which can influence its solubility, stability, and reactivity compared to its anhydrous or monohydrate counterparts. This makes it particularly useful in certain applications where these properties are critical .
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse reactivity make it a valuable tool in research and development.
Properties
IUPAC Name |
1H-benzimidazole-2-carboxylic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.2H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;;/h1-4H,(H,9,10)(H,11,12);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGAEZDKRSPRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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